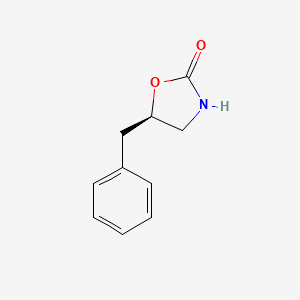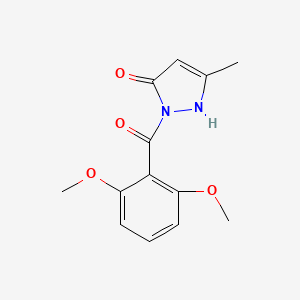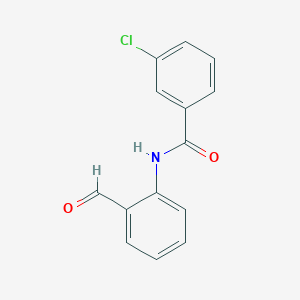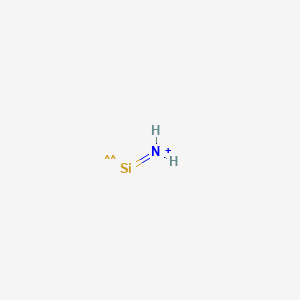
(5R)-5-Benzyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Benzyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl group at the 5-position and the oxazolidinone ring structure contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Benzyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method starts with the reaction of benzylamine with glycidol to form the corresponding amino alcohol. This intermediate is then cyclized using phosgene or triphosgene to yield this compound. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-Benzyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or oxazolidinone ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde functionalities, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(5R)-5-Benzyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (5R)-5-Benzyl-1,3-oxazolidin-2-one primarily involves its role as a chiral auxiliary. The compound facilitates asymmetric synthesis by forming diastereomeric intermediates with high stereoselectivity. This process involves the formation of a temporary covalent bond between the oxazolidinone and the substrate, guiding the reaction to produce the desired enantiomer. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Benzyl-1,3-oxazolidin-2-one: The enantiomer of (5R)-5-Benzyl-1,3-oxazolidin-2-one, used in similar applications but with opposite stereochemistry.
(5R)-5-Phenyl-1,3-oxazolidin-2-one: A similar compound with a phenyl group instead of a benzyl group, affecting its reactivity and selectivity.
(5R)-5-Methyl-1,3-oxazolidin-2-one: A derivative with a methyl group, used in different synthetic applications due to its smaller size and different electronic properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the benzyl group, which enhances its utility as a chiral auxiliary. Its ability to form stable diastereomeric intermediates with high stereoselectivity makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds.
Propiedades
Número CAS |
183072-03-9 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(5R)-5-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |
Clave InChI |
DLBSGOZFSFUDKO-SECBINFHSA-N |
SMILES isomérico |
C1[C@H](OC(=O)N1)CC2=CC=CC=C2 |
SMILES canónico |
C1C(OC(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)



![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
